molecular formula C21H29N7O B4508435 N-cyclooctyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide

N-cyclooctyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide

Cat. No.: B4508435
M. Wt: 395.5 g/mol
InChI Key: FRIZHLZWPGLUHX-UHFFFAOYSA-N
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Description

N-cyclooctyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide is a useful research compound. Its molecular formula is C21H29N7O and its molecular weight is 395.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.24335857 g/mol and the complexity rating of the compound is 539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Regioselective Synthesis and Theoretical Calculations

Studies have explored the regioselective synthesis of fused heterocycles involving compounds related to the chemical . These investigations have included theoretical ab initio quantum chemical calculations to predict the outcome of cyclocondensation reactions, emphasizing the electron density of nitrogen atoms in 1,3-binucleophiles. This research provides foundational insights into the synthesis pathways and the regioselectivity of reactions involving similar complex molecules (Salem et al., 2015).

Cyclocondensation Reactions

Another facet of research has focused on the cyclocondensation reactions of pyrazolo and triazolo pyrimidines, highlighting synthetic strategies to produce novel heterocyclic compounds. Such studies are crucial for understanding the chemical behavior of N-cyclooctyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide under various conditions (Desenko et al., 1998).

Antimicrobial Activity of Pyrazoline and Pyrazole Derivatives

Research into the antimicrobial properties of pyrazoline and pyrazole derivatives, including those structurally related to the compound , has been conducted. These studies aim to develop new therapeutic agents against various pathogens by leveraging the unique properties of these heterocyclic compounds (Hassan, 2013).

Synthesis of Benzofuran Moiety Containing Derivatives

The synthesis of derivatives containing the benzofuran moiety, through reactions involving sodium salt of propenone with diazotized heterocyclic amines, has been explored. This research contributes to the broader understanding of the synthetic versatility and potential applications of compounds like this compound in creating biologically active molecules (Abdelhamid et al., 2012).

Properties

IUPAC Name

N-cyclooctyl-3-[6-(3,5-dimethylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N7O/c1-15-14-16(2)27(25-15)20-11-10-18-23-24-19(28(18)26-20)12-13-21(29)22-17-8-6-4-3-5-7-9-17/h10-11,14,17H,3-9,12-13H2,1-2H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIZHLZWPGLUHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN3C(=NN=C3CCC(=O)NC4CCCCCCC4)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclooctyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide
Reactant of Route 2
Reactant of Route 2
N-cyclooctyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide
Reactant of Route 3
Reactant of Route 3
N-cyclooctyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide
Reactant of Route 4
Reactant of Route 4
N-cyclooctyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide
Reactant of Route 5
Reactant of Route 5
N-cyclooctyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide
Reactant of Route 6
Reactant of Route 6
N-cyclooctyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide

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